Thiomorpholine-1-oxide hydrochloride

Catalog No.
S739589
CAS No.
76176-87-9
M.F
C4H10ClNOS
M. Wt
155.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiomorpholine-1-oxide hydrochloride

CAS Number

76176-87-9

Product Name

Thiomorpholine-1-oxide hydrochloride

IUPAC Name

1,4-thiazinane 1-oxide;hydrochloride

Molecular Formula

C4H10ClNOS

Molecular Weight

155.65 g/mol

InChI

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H

InChI Key

CNAHTBMMJSMMEC-UHFFFAOYSA-N

SMILES

C1CS(=O)CCN1.Cl

Canonical SMILES

C1CS(=O)CCN1.Cl

Enzyme Inhibition:

TMOH has been identified as a potential inhibitor for various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase plays a crucial role in various physiological processes, including respiration and acid-base balance. Inhibiting this enzyme can be beneficial in treating conditions like glaucoma and epilepsy []. Acetylcholinesterase is an enzyme essential for nerve impulse transmission. TMOH's ability to inhibit this enzyme makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antibacterial and Antifungal Activity:

Studies have shown that TMOH exhibits antibacterial and antifungal properties. It has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and against fungal species like Candida albicans [, ]. This makes TMOH a potential candidate for developing new antibiotics and antifungals.

Corrosion Inhibition:

TMOH has been investigated for its potential use as a corrosion inhibitor for metals. Studies suggest that it can effectively protect metals like steel and copper from corrosion in various environments []. This property could have applications in various industries, such as construction and manufacturing.

Organic Synthesis:

TMOH has been found to be a useful reagent in organic synthesis. It can be used as a catalyst for various reactions, such as the formation of carbon-carbon bonds and the oxidation of alcohols []. This makes TMOH a valuable tool for chemists in the development and production of new molecules.

Thiomorpholine-1-oxide hydrochloride is a chemical compound with the molecular formula C4H10ClNOSC_4H_{10}ClNOS and a molecular weight of approximately 155.64 g/mol. It is characterized by its unique structure, which includes a thiomorpholine ring with an oxide group and a hydrochloride salt form. This compound is often utilized in various chemical syntheses and biological studies due to its distinctive properties and reactivity. The compound is also known by several synonyms, including 1-oxothiomorpholine hydrochloride and 1-thiomorpholin-1-one hydrochloride .

There is no current information available on the specific mechanism of action of TMOH.HCl.

As with any new compound, it's crucial to handle TMOH.HCl with caution due to the lack of extensive safety data. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Dispose of waste according to proper chemical waste disposal protocols.
, primarily due to the presence of the sulfur atom and the nitrogen in its structure. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Oxidation Reactions: The oxide group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which are important intermediates in organic synthesis.
  • Condensation Reactions: Thiomorpholine-1-oxide hydrochloride can react with carbonyl compounds to form thiazolidines or other heterocyclic compounds .

Thiomorpholine-1-oxide hydrochloride exhibits various biological activities, making it a subject of interest in pharmacological research. Studies have shown that it possesses:

  • Antimicrobial Properties: The compound has demonstrated efficacy against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Antioxidant Activity: Thiomorpholine derivatives have been noted for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxic Effects: Preliminary studies indicate that thiomorpholine derivatives can induce cytotoxicity in cancer cell lines, highlighting their potential as anticancer agents .

The synthesis of thiomorpholine-1-oxide hydrochloride can be achieved through several methods:

  • Oxidation of Thiomorpholine: Thiomorpholine can be oxidized using hydrogen peroxide or other oxidizing agents to yield thiomorpholine-1-oxide, which is then reacted with hydrochloric acid to form the hydrochloride salt.
  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or thiols, cyclization can be performed under acidic conditions to synthesize the thiomorpholine ring followed by oxidation and salt formation.
  • Reactions with Isocyanates: Thiomorpholine can react with isocyanates to produce carbamates that can subsequently be hydrolyzed to yield thiomorpholine derivatives .

Thiomorpholine-1-oxide hydrochloride has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and cytotoxic properties make it valuable in drug development.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Research: Used in studies exploring the mechanisms of action of sulfur-containing compounds and their biological effects .

Research on the interactions of thiomorpholine-1-oxide hydrochloride with other compounds has revealed insights into its reactivity and potential applications:

  • Metal Complexation: Studies have shown that the sulfur atom can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity or catalytic properties.
  • Synergistic Effects: When combined with other antimicrobial agents, thiomorpholine derivatives may exhibit synergistic effects, improving their efficacy against resistant strains .

Thiomorpholine-1-oxide hydrochloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
ThiomorpholineC4H9NSBasic structure without the oxide group
1-Iminothiomorpholine 1-Oxide HydrochlorideC4H11ClN2OSContains an imino group, different biological activity
Thiomorpholine 1,1-Dioxide HydrochlorideC4H10ClN2O2SHas two oxygen atoms; increased oxidation state
1-Oxothiomorpholine HydrochlorideC4H9ClNOSSimilar structure but lacks chloride stabilization

Thiomorpholine-1-oxide hydrochloride is unique due to its specific combination of a thiomorpholine ring structure and an oxide functional group, which provides distinct reactivity patterns not observed in its analogs .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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